molecular formula C10H8ClN B13681381 8-(Chloromethyl)isoquinoline

8-(Chloromethyl)isoquinoline

Cat. No.: B13681381
M. Wt: 177.63 g/mol
InChI Key: QAIQHLXTPNUIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Chloromethyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid under acidic conditions. This process introduces a chloromethyl group at the 8-position of the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield methylisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

8-(Chloromethyl)isoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the chloromethyl group.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    8-Methylisoquinoline: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness: 8-(Chloromethyl)isoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

8-(chloromethyl)isoquinoline

InChI

InChI=1S/C10H8ClN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2

InChI Key

QAIQHLXTPNUIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.